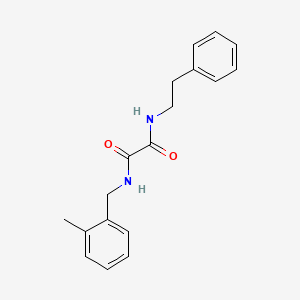![molecular formula C25H26N2O2S B4771523 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol
Übersicht
Beschreibung
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol, also known as DTCP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a thiol-containing derivative of diphenylmethylpiperazine and has been shown to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is not fully understood, but it is thought to involve the formation of a thiolate anion intermediate that can react with various electrophilic species. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to react with a wide range of electrophiles, including hydrogen peroxide, hypochlorous acid, and peroxynitrite. The ability of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol to react with these species may contribute to its antioxidant activity and its ability to protect against oxidative stress.
Biochemical and Physiological Effects:
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to possess a wide range of biochemical and physiological effects. In addition to its antioxidant activity, 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has also been shown to possess anti-inflammatory properties. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has also been shown to possess antitumor activity and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol in lab experiments is its high selectivity for thiols. This makes it an ideal probe for the detection of thiols in complex biological matrices. Additionally, 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is relatively easy to synthesize and can be obtained in high purity. One of the limitations of using 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol. One area of research could focus on the development of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol-based probes for the detection of other biomolecules such as reactive oxygen species and reactive nitrogen species. Another area of research could focus on the development of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol-based therapeutics for the treatment of various diseases such as cancer and inflammation. Finally, further studies could be conducted to elucidate the mechanism of action of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol and its potential role in cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is its use as a fluorescent probe for the detection of thiols in biological samples. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to be highly selective for thiols and can be used to detect thiols in complex biological matrices such as blood and urine. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has also been studied for its potential use as an antioxidant and has been shown to possess potent antioxidant activity in vitro.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-29-23-18-21(12-13-22(23)28)25(30)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24,28H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBATKLKFWVBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4771443.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4771457.png)
![4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4771477.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)


![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)
![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)

![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)